molecular formula C8H11NOS B3040224 N-Propylthiophene-3-carboxamide CAS No. 174359-80-9

N-Propylthiophene-3-carboxamide

Cat. No.: B3040224
CAS No.: 174359-80-9
M. Wt: 169.25 g/mol
InChI Key: YHBMQZZMGAMNIU-UHFFFAOYSA-N
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Description

N-Propylthiophene-3-carboxamide is an organic compound with the molecular formula C8H11NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propylthiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with propylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Propylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propylthiophene-3-carboxamide.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-Propylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propylthiophene-3-carboxamide is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways involved depend on the nature of the substituents on the thiophene ring and their interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxamide: Lacks the propyl group, making it less hydrophobic.

    N-Methylthiophene-3-carboxamide: Contains a methyl group instead of a propyl group, affecting its solubility and reactivity.

    N-Ethylthiophene-3-carboxamide: Contains an ethyl group, offering different steric and electronic properties.

Uniqueness

N-Propylthiophene-3-carboxamide is unique due to its specific propyl substitution, which influences its physical and chemical properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-propylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-4-9-8(10)7-3-5-11-6-7/h3,5-6H,2,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBMQZZMGAMNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879195
Record name 3-Thiophenecarboxamide,N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174359-80-9
Record name 3-Thiophenecarboxamide,N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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